4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine
CAS No.: 874606-46-9
Cat. No.: VC6989640
Molecular Formula: C11H9Cl2N3S
Molecular Weight: 286.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 874606-46-9 |
|---|---|
| Molecular Formula | C11H9Cl2N3S |
| Molecular Weight | 286.17 |
| IUPAC Name | 4-chloro-6-[(4-chlorophenyl)methylsulfanyl]pyrimidin-2-amine |
| Standard InChI | InChI=1S/C11H9Cl2N3S/c12-8-3-1-7(2-4-8)6-17-10-5-9(13)15-11(14)16-10/h1-5H,6H2,(H2,14,15,16) |
| Standard InChI Key | QKBPQHRZXPVIEZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CSC2=CC(=NC(=N2)N)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrimidine ring substituted at the 2-position with an amine group, at the 4-position with a chlorine atom, and at the 6-position with a sulfanyl-linked 4-chlorobenzyl moiety. This arrangement confers both hydrophobicity and electronic diversity, enabling interactions with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉Cl₂N₃S |
| Molecular Weight | 286.17 g/mol |
| CAS Number | 874606-46-9 |
| IUPAC Name | 4-chloro-6-[(4-chlorophenyl)methylsulfanyl]pyrimidin-2-amine |
| SMILES | C1=CC(=CC=C1CSC2=CC(=NC(=N2)N)Cl)Cl |
| InChIKey | QKBPQHRZXPVIEZ-UHFFFAOYSA-N |
The LogP (partition coefficient) and solubility data remain unspecified in available literature, though the presence of chlorine and sulfur atoms suggests moderate lipophilicity.
Synthesis and Purification
Synthetic Methodology
The synthesis involves reacting 4-chlorobenzyl chloride with 4-chloro-6-mercaptopyrimidine in the presence of a base such as potassium carbonate (K₂CO₃). The reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C), facilitating nucleophilic displacement of the chloride by the thiol group.
Table 2: Standard Reaction Conditions
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| 4-Chlorobenzyl chloride | 4-Chloro-6-mercaptopyrimidine | K₂CO₃ | DMF | 90°C | ~75% |
Post-synthesis purification employs recrystallization from ethanol or chromatographic techniques (e.g., silica gel column chromatography using ethyl acetate/hexane mixtures).
Biological Activities and Mechanistic Insights
Antimicrobial Properties
Preliminary studies indicate inhibitory effects against Gram-positive bacteria (e.g., Staphylococcus aureus) with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. The dual chlorine substituents likely enhance membrane permeability, while the sulfanyl group may interfere with bacterial thioredoxin reductase.
Applications in Industrial and Pharmaceutical Contexts
Pharmaceutical Intermediate
The compound serves as a precursor in developing kinase inhibitors, leveraging its pyrimidine core’s ability to mimic ATP-binding motifs. Derivatives bearing modifications at the 4-chlorobenzylthio group have shown enhanced selectivity for epidermal growth factor receptor (EGFR).
Agrochemical Development
In agrochemistry, its structural analogs act as fungicides targeting Botrytis cinerea in crops. The chlorine atoms disrupt fungal cytochrome P450 enzymes, inhibiting ergosterol biosynthesis.
Chemical Reactivity and Derivative Synthesis
Nucleophilic Substitution
The 4-chloro substituent on the pyrimidine ring undergoes substitution with amines or alkoxides, enabling diversification. For example, reaction with morpholine yields 4-morpholino derivatives with improved aqueous solubility.
Oxidation Reactions
Treatment with hydrogen peroxide oxidizes the sulfanyl (-S-) group to sulfoxide (-SO-) or sulfone (-SO₂-), altering electronic properties and bioavailability.
Current Research Challenges and Future Directions
Mechanistic Elucidation
Despite promising bioactivity, the exact molecular targets and metabolic pathways remain uncharacterized. Proteomic studies using affinity-based probes could identify binding partners.
Process Optimization
Scaling up synthesis requires addressing limitations in yield and solvent recovery. Continuous flow reactors and green solvents (e.g., cyclopentyl methyl ether) are under evaluation.
Toxicity Profiling
Chronic toxicity studies in model organisms are essential to assess hepatic and renal safety, ensuring compliance with regulatory standards.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume